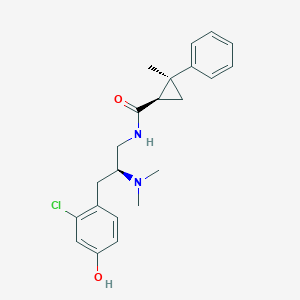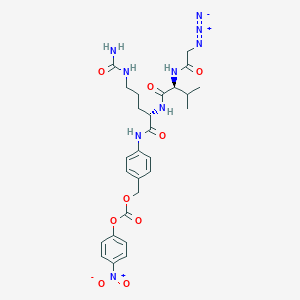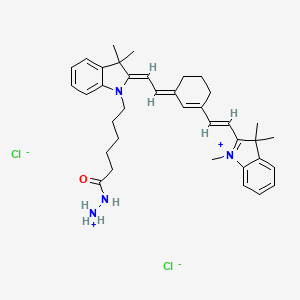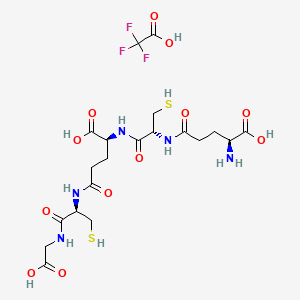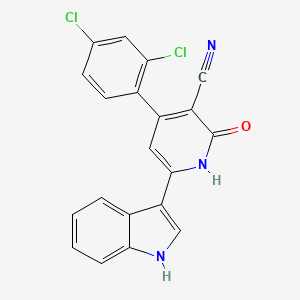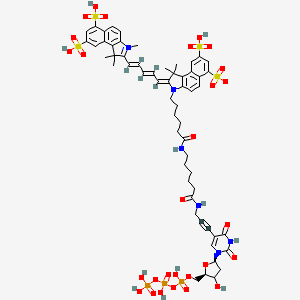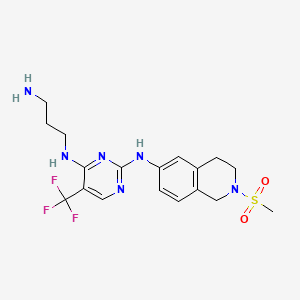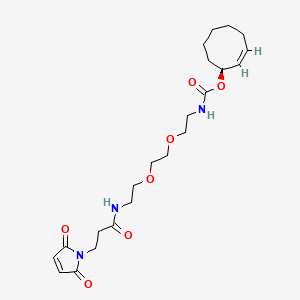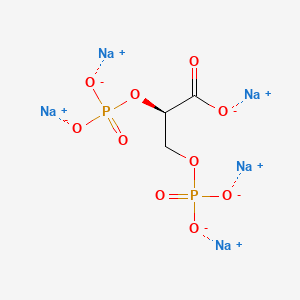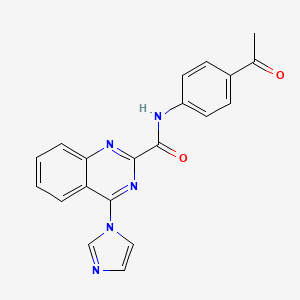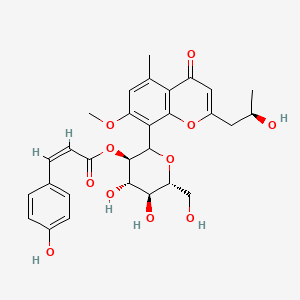
allo-Aloeresin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allo-Aloeresin D is a chromone glycoside isolated from Aloe species. It is one of the many bioactive compounds found in Aloe plants, which have been used for their medicinal properties for centuries. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of medicine and cosmetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of allo-Aloeresin D involves the extraction from Aloe species. The extraction process typically includes crushing, grinding, or pressing the Aloe leaves to produce juice, followed by various steps of filtration and stabilization to achieve the desired extract . Green organic solvents such as ethanol, propylene glycol, and glycerol are often used in aqueous mixtures for the extraction process .
Industrial Production Methods
Industrial production of this compound involves optimizing the extraction conditions to maximize yield. This includes controlling variables such as time, temperature, solvent composition, and solid/liquid ratio. The use of response surface methodology helps in determining the best processing conditions for efficient extraction .
Analyse Des Réactions Chimiques
Types of Reactions
Allo-Aloeresin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to create derivatives with specific properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that exhibit enhanced bioactivity. These derivatives are often used in further scientific research to explore their potential therapeutic applications.
Applications De Recherche Scientifique
Allo-Aloeresin D has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Industry: It is used in the cosmetic industry for its skin-soothing and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of allo-Aloeresin D involves its interaction with molecular targets and pathways in the body. It has been shown to inhibit bacterial and host inflammatory targets through molecular docking analysis, demonstrating strong binding energies with these targets . Additionally, this compound exhibits antioxidant activity by suppressing free radical generation and reactive oxygen species production .
Comparaison Avec Des Composés Similaires
Allo-Aloeresin D is unique compared to other similar compounds due to its specific bioactive properties. Similar compounds include:
Aloeresin A: Another chromone glycoside with similar antimicrobial and anti-inflammatory properties.
Aloesin: Known for its antioxidant activity and use in cosmetic products.
Aloin A and B: Phenolic compounds with therapeutic potential.
This compound stands out due to its specific molecular interactions and the range of applications in various fields.
Propriétés
Formule moléculaire |
C29H32O11 |
|---|---|
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H32O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,15,21,25-26,28-32,35-36H,11,13H2,1-3H3/b9-6-/t15-,21-,25-,26+,28?,29-/m1/s1 |
Clé InChI |
OUGNWRCWQLUXHX-JLUKCRPTSA-N |
SMILES isomérique |
CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C\C4=CC=C(C=C4)O)OC |
SMILES canonique |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


